molecular formula C17H18O3 B2872875 4-[(3-Methoxybenzyl)oxy]chromane CAS No. 866155-73-9

4-[(3-Methoxybenzyl)oxy]chromane

Cat. No.: B2872875
CAS No.: 866155-73-9
M. Wt: 270.328
InChI Key: BBJHNHCDPSEIOJ-UHFFFAOYSA-N
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Description

4-[(3-Methoxybenzyl)oxy]chromane is an organic compound with the molecular formula C17H18O3. It belongs to the class of chromanes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a chromane ring substituted with a 3-methoxybenzyl group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxybenzyl)oxy]chromane typically involves the reaction of chroman-4-one with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxybenzyl)oxy]chromane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Methoxybenzyl)oxy]chromane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving chromane derivatives.

    Medicine: Chromane derivatives have shown potential in pharmaceutical research for their anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxybenzyl)oxy]chromane involves its interaction with various molecular targets and pathways. The chromane ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methoxybenzyl)oxy]chromane is unique due to the presence of the 3-methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-[(3-methoxyphenyl)methoxy]-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-14-6-4-5-13(11-14)12-20-17-9-10-19-16-8-3-2-7-15(16)17/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJHNHCDPSEIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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